An In-Depth Technical Guide to the Synthesis of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide to the Synthesis of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. The constrained cyclopropane ring, coupled with the ionizable pyridyl group, provides a rigid scaffold that can be utilized to probe specific binding interactions with biological targets. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve the desired trans stereochemistry and high purity. This guide provides a comprehensive overview of a reliable synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data.
Overall Synthetic Strategy
The synthesis of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is typically achieved in a three-step sequence starting from readily available 2-methylpyridine. The overall transformation is outlined below:
Caption: Overall synthetic route.
Step 1: Synthesis of 2-Vinylpyridine
The initial step involves the synthesis of the key olefin, 2-vinylpyridine, from 2-methylpyridine (also known as α-picoline) and formaldehyde. This reaction proceeds via an initial aldol-type condensation to form 2-(pyridin-2-yl)ethanol, which is subsequently dehydrated to yield the desired 2-vinylpyridine.
Industrial Production Insights
Industrially, this process is often carried out at elevated temperatures (150-250°C) and pressures in a continuous flow reactor.[1][2] One patented method describes mixing 2-methylpyridine and a 36% aqueous solution of formaldehyde in a 1:0.03 weight ratio and heating to 160°C under 0.5 MPa pressure.[3][4] The resulting 2-(pyridin-2-yl)ethanol is then dehydrated by heating with a 50% sodium hydroxide solution at 90°C.[3][4] Another approach utilizes an acid catalyst and higher pressures (30-100 atmospheres) and temperatures (200-300°C) to directly convert 2-methylpyridine and formaldehyde to 2-vinylpyridine in a single step.[5]
Recommended Laboratory-Scale Protocol
For a laboratory setting, a two-step, one-pot procedure is generally more practical.
Materials:
-
2-Methylpyridine
-
Paraformaldehyde
-
Sodium methoxide (NaOMe)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Trichloroisocyanuric acid (TCCA)
-
Triphenylphosphine (PPh₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
Chlorination and Wittig Ylide Preparation: A solution of TCCA (0.5 eq) in 2-MeTHF is slowly added over 8 hours to a solution of 2-methylpyridine (1.0 eq) in 2-MeTHF at 75°C. The mixture is stirred for an additional 4 hours. After cooling, triphenylphosphine is added, and the mixture is stirred for 12 hours to form the Wittig ylide.
-
Wittig Reaction: The solution containing the ylide is cooled to 0°C, and sodium methoxide (1.5 eq) is added. The mixture is stirred for 30 minutes. Paraformaldehyde (2.7 g per 100 mmol of starting picoline) is then added at 0°C, and the reaction is stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with chilled water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by trituration with a 2% ethyl acetate in n-hexane solution to yield pure 2-vinylpyridine.[4]
A Note on Stability: 2-Vinylpyridine is prone to polymerization, especially when exposed to light and heat. It is recommended to store the purified product refrigerated in the presence of a polymerization inhibitor, such as 4-tert-butylcatechol.[1]
Step 2: Diastereoselective Cyclopropanation
The second step is the critical cyclopropanation of 2-vinylpyridine with ethyl diazoacetate. To achieve the desired trans stereochemistry, the use of a rhodium(II) catalyst is highly recommended. Rhodium(II) carboxylate complexes, such as rhodium(II) acetate dimer ([Rh₂(OAc)₄]), are particularly effective for this transformation.[6]
The mechanism involves the formation of a rhodium carbene intermediate from the reaction of the rhodium(II) catalyst with ethyl diazoacetate. This electrophilic carbene then reacts with the nucleophilic double bond of 2-vinylpyridine in a concerted or near-concerted fashion to form the cyclopropane ring. The steric bulk of the catalyst ligands and the substituents on the reactants influence the diastereoselectivity of the reaction, often favoring the formation of the more thermodynamically stable trans isomer.
Recommended Laboratory-Scale Protocol
Materials:
-
2-Vinylpyridine
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer ([Rh₂(OAc)₄])
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (typically 0.5-1 mol%). Add anhydrous dichloromethane, followed by 2-vinylpyridine (1.0 eq).
-
Addition of Ethyl Diazoacetate: Prepare a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions, such as the dimerization of the carbene.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to separate the trans and cis isomers and remove any unreacted starting materials and catalyst residues. The trans isomer is typically the major product and has a different Rf value than the cis isomer.
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this transformation as it is an irreversible process, leading to higher yields.
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to obtain the desired carboxylic acid.
Recommended Laboratory-Scale Protocol
Materials:
-
Ethyl trans-2-(pyridin-2-yl)cyclopropanecarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Saponification: Dissolve the ethyl ester in ethanol in a round-bottom flask. Add an aqueous solution of potassium hydroxide (or sodium hydroxide) (typically 2-3 equivalents). Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dissolve the remaining residue in a minimum amount of water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous solution with a suitable organic solvent such as ethyl acetate or diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
Characterization Data
Accurate characterization of the intermediate and final product is crucial to confirm the success of the synthesis. Below are the expected physicochemical properties and representative NMR data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |
| 2-Vinylpyridine | C₇H₇N | 105.14 | Colorless liquid |
| Ethyl trans-2-(pyridin-2-yl)cyclopropanecarboxylate | C₁₁H₁₃NO₂ | 191.23 | Oil or low-melting solid |
| trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid | C₉H₉NO₂ | 163.17 | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid: The spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm), and the cyclopropyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).
-
¹³C NMR of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid: The spectrum will show signals for the carbonyl carbon (around 170-180 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropane ring.
Note: Precise NMR chemical shifts can vary depending on the solvent and concentration. It is recommended to acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
Safety Considerations
-
2-Methylpyridine and 2-Vinylpyridine: These are flammable and toxic liquids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Diazoacetate: This is a potentially explosive and toxic compound. It should be handled with extreme care, behind a blast shield, and should not be distilled. It is sensitive to heat, light, and strong acids.
-
Rhodium(II) Acetate Dimer: This is a toxic and expensive catalyst. Handle with care and use in small quantities.
-
Sodium Methoxide and Sodium/Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes.
-
Trichloroisocyanuric acid (TCCA): This is a strong oxidizing agent and should be handled with care.
Conclusion
The synthesis of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a multi-step process that requires careful execution and attention to detail, particularly in the diastereoselective cyclopropanation step. By following the protocols outlined in this guide, researchers can reliably produce this valuable compound for use in various research and development applications. The key to success lies in the use of a suitable rhodium(II) catalyst to control the stereochemistry of the cyclopropanation and careful purification at each stage to ensure the high purity of the final product.
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The Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]
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ResearchGate. ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[1][2][4]triazole-3-carboxylic acid ethyl ester. [Link]
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Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. [Link]
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Organic Chemistry Portal. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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